molecular formula C9H13NO5S B2839223 3,4,5-Trimethoxybenzenesulfonamide CAS No. 64741-34-0

3,4,5-Trimethoxybenzenesulfonamide

Cat. No.: B2839223
CAS No.: 64741-34-0
M. Wt: 247.27
InChI Key: MJAHNNKQLXJQDX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzenesulfonamide is a chemical compound characterized by its molecular formula C9H13NO5S. It is a derivative of benzenesulfonamide with three methoxy groups (-OCH3) attached to the benzene ring at positions 3, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzenesulfonamide typically involves the sulfonation of 3,4,5-trimethoxybenzene. This process requires the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents under controlled conditions to ensure the formation of the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzenesulfonamides.

Scientific Research Applications

3,4,5-Trimethoxybenzenesulfonamide has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

  • Medicine: It has shown promise in preclinical studies for its anti-proliferative and anti-inflammatory properties, making it a potential candidate for drug development.

  • Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3,4,5-Trimethoxybenzenesulfonamide is similar to other benzenesulfonamides, but its unique substitution pattern with three methoxy groups sets it apart. Other similar compounds include 2,4,6-trimethoxybenzenesulfonamide and 3,5-dimethoxybenzenesulfonamide. These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substitution patterns.

Properties

IUPAC Name

3,4,5-trimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAHNNKQLXJQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64741-34-0
Record name 3,4,5-trimethoxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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